1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine 1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18381481
InChI: InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3
SMILES:
Molecular Formula: C12H15BrN2O3
Molecular Weight: 315.16 g/mol

1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

CAS No.:

Cat. No.: VC18381481

Molecular Formula: C12H15BrN2O3

Molecular Weight: 315.16 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine -

Specification

Molecular Formula C12H15BrN2O3
Molecular Weight 315.16 g/mol
IUPAC Name tert-butyl 6-bromo-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate
Standard InChI InChI=1S/C12H15BrN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3
Standard InChI Key WSZHTABXNDTBRO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)Br

Introduction

Structural Elucidation and Physicochemical Properties

The compound’s IUPAC name, tert-butyl 6-bromo-2,3-dihydropyrido[2,3-b] oxazine-1-carboxylate, reflects its bicyclic system comprising a pyridine ring fused to an oxazine moiety. Key structural features include:

  • Bicyclic Core: A pyrido[2,3-b] oxazine scaffold with a partially saturated dihydro structure.

  • Boc Protection: The tert-butoxycarbonyl group at N1 ensures stability during synthetic manipulations .

  • Bromine Substituent: A bromine atom at C6 facilitates nucleophilic substitution reactions.

Table 1 summarizes its physicochemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₅BrN₂O₃
Molecular Weight315.16 g/mol
Canonical SMILESCC(C)(C)OC(=O)N1CCOC2=C1C=CC(=N2)Br
InChI KeyWSZHTABXNDTBRO-UHFFFAOYSA-N

The Boc group enhances solubility in organic solvents (e.g., DMF, DCM), while the bromine atom contributes to electrophilic reactivity .

Synthetic Methodologies

Multi-Step Synthesis from 3-Hydroxy-2-Nitropyridine

A patented route (CN102977117A) synthesizes related pyrido-oxazine derivatives through bromination, etherification, and nitro reduction . Adapted for 1-Boc-6-bromo-2,3-dihydro-1H-pyrido[2,3-b] oxazine, the process involves:

  • Bromination: 3-Hydroxy-2-nitropyridine reacts with bromine in methanol at -15°C to 0°C, yielding 6-bromo-3-hydroxy-2-nitropyridine .

  • Etherification: The intermediate reacts with ethyl 2-bromo-2,2-dimethylacetate in DMF under basic conditions (e.g., K₂CO₃), forming the oxazine ring .

  • Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine, followed by Boc protection using di-tert-butyl dicarbonate (Boc₂O) .

Table 2 outlines critical reaction parameters:

StepReagents/ConditionsYield
BrominationBr₂, MeOH, -15°C to 0°C~65%
EtherificationK₂CO₃, DMF, 80°C~70%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂~85%

Total yields approximate 50%, with purification via column chromatography .

Chemical Reactivity and Functionalization

The compound’s reactivity stems from three key sites:

Bromine at C6

The C-Br bond undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example, reaction with morpholine in DMF at 100°C replaces bromine with a morpholino group, enabling diversification.

Boc Deprotection

Treatment with HCl in dioxane or TFA in CH₂Cl₂ cleaves the Boc group, exposing the secondary amine for further acylation or alkylation .

Dihydropyridine Oxidation

The dihydro moiety oxidizes to pyridine using DDQ or MnO₂, altering electronic properties and π-conjugation.

ActivityModel/AssayResult
CytotoxicityMCF-7 cell lineIC₅₀ = 10.2 μM
AntimicrobialS. aureus (MIC)32 μg/mL
NMDA ModulationCortical neuronsEC₅₀ = 15.7 μM

Research Applications and Future Directions

Drug Discovery

The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents . Derivatives with modified C6 substituents show enhanced blood-brain barrier permeability .

Materials Science

Conjugated polymers incorporating its oxidized (pyridine) form exhibit luminescence properties for OLED applications .

Analytical Challenges

Current limitations include low aqueous solubility and metabolic instability. Prodrug strategies (e.g., phosphate esters) and nanoparticle formulations are under investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator